molecular formula C10H11NO4S B1414684 5-Nitro-2-(propylsulfanyl)benzoic acid CAS No. 1019562-08-3

5-Nitro-2-(propylsulfanyl)benzoic acid

Cat. No.: B1414684
CAS No.: 1019562-08-3
M. Wt: 241.27 g/mol
InChI Key: LPCHMVSSQVKJPS-UHFFFAOYSA-N
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Description

5-Nitro-2-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol . It is characterized by the presence of a nitro group (-NO2) and a propylsulfanyl group (-S-CH2CH2CH3) attached to a benzoic acid core. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid typically involves the nitration of 2-(propylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(propylsulfanyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studying the effects of nitro and sulfanyl groups on biological systems.

    Medicine: Investigating potential therapeutic properties and drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(propylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(propylsulfanyl)benzoic acid is unique due to its specific combination of a nitro group and a propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Biological Activity

5-Nitro-2-(propylsulfanyl)benzoic acid (NPPB) is an organic compound characterized by a nitro group and a propylsulfanyl group attached to a benzoic acid structure. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol. This compound has garnered attention for its diverse biological activities, particularly its effects on ion channels and potential therapeutic applications.

Chemical Structure and Properties

The structural features of NPPB contribute to its biological activity. The nitro group at the 5-position enhances its electrophilic properties, while the propylsulfanyl group at the 2-position may influence its interactions with biological macromolecules.

  • Chloride Channel Blockade : NPPB is primarily known as a chloride channel blocker. It has been shown to inhibit Cl⁻ channels in various cellular models, impacting processes such as ion transport and cellular excitability. For instance, in isolated rabbit nephrons, NPPB demonstrated high potency with an IC50 of 80 nM for blocking Cl⁻ channels . This blockade can lead to significant physiological effects, including alterations in fluid transport and cellular metabolism.
  • Effects on Cellular ATP Release : NPPB stimulates ATP release through vesicular exocytosis in several cell types, including HTC rat hepatoma and Mz-Cha-1 human cholangiocarcinoma cells. Studies indicate that exposure to NPPB can lead to a 5-100-fold increase in extracellular ATP levels, suggesting a role in modulating energy dynamics within cells .
  • Influence on Drug Resistance : Research has indicated that NPPB can protect cells from cisplatin-induced apoptosis by modulating chloride channel activity and influencing intracellular calcium levels. This effect is linked to increased expression of chloride channel-3 (ClC-3), which facilitates the sequestration of cisplatin and alters drug efficacy .

Biological Activity Summary Table

Activity Description Reference
Chloride Channel BlockadeInhibits Cl⁻ channels with IC50 = 80 nM; affects ion transport in renal tissues
ATP ReleaseStimulates ATP release via exocytosis; increases extracellular ATP levels significantly
Cisplatin ResistanceProtects against cisplatin-induced apoptosis; enhances ClC-3 expression
GPR35 AgonistActivates GPR35 pathways leading to intracellular calcium mobilization

Case Studies

  • Renal Physiology : In isolated rabbit nephrons, NPPB's ability to block Cl⁻ channels resulted in altered transport processes, which are critical for maintaining fluid balance and electrolyte homeostasis. The inhibition of PGE1-stimulated short-circuit current (Isc) was observed at concentrations ranging from 20 to 100 μM, indicating a dose-dependent effect on renal function .
  • Cancer Cell Studies : In human erythroleukemia cells treated with cisplatin, NPPB reduced apoptosis rates by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and influencing caspase activity. This suggests that NPPB could be employed as an adjunct therapy in chemotherapy regimens to mitigate drug-induced cell death .

Future Directions

Further research is needed to elucidate the specific interactions of NPPB with various ion channels and its broader implications in pharmacology. Understanding the detailed mechanisms through which NPPB exerts its effects will be crucial for developing targeted therapies that exploit its biological activity.

Properties

IUPAC Name

5-nitro-2-propylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHMVSSQVKJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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